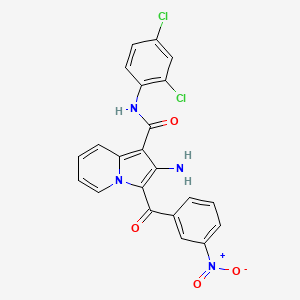

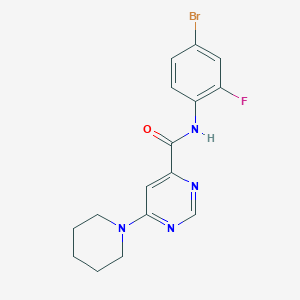

![molecular formula C21H19N5O2 B2363925 N-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-2-苯基丁酰胺 CAS No. 899752-85-3](/img/structure/B2363925.png)

N-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-2-苯基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have been described in more than 5500 references (including 2400 patents) to date .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves various synthetic methods, starting from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Since then, structures 1 and 2 have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can be used as key intermediates for the synthesis of polyfunctionally substituted heterocycles (e.g., pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene) incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety .

科学研究应用

Anticancer Properties

The pyrazolo[3,4-b]pyridine scaffold has garnered attention for its potential as an anticancer agent . Researchers have explored derivatives of this compound for their ability to inhibit specific kinases involved in cancer cell proliferation and survival . Further studies are needed to elucidate the precise mechanisms and optimize their efficacy.

Kinase Inhibition

The compound’s structural resemblance to purine bases (adenine and guanine) has led to investigations into its kinase inhibitory activity. Specifically, it has been explored as a JAK3 inhibitor . JAK3 inhibitors play a crucial role in modulating immune responses and have implications in autoimmune diseases and cancer therapy.

Anti-inflammatory Effects

Pyrazolo[3,4-b]pyridines have demonstrated anti-inflammatory properties. Researchers have studied their impact on pro-inflammatory cytokines and signaling pathways, making them potential candidates for managing inflammatory conditions .

Neuroprotection and Neurodegenerative Diseases

The compound’s heterocyclic structure suggests potential neuroprotective effects. Investigations have focused on its ability to modulate neuronal pathways and protect against neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease. However, more research is needed in this area .

Antiviral Activity

Some pyrazolo[3,4-b]pyridine derivatives exhibit antiviral properties. Researchers have explored their efficacy against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). These compounds may interfere with viral replication or entry mechanisms .

Synthetic Methods and Drug Development

Understanding the synthetic routes to pyrazolo[3,4-b]pyridines is crucial for drug development. Researchers have employed diverse strategies, including cyclization reactions and functional group modifications, to access these compounds. Optimizing synthetic methods can enhance their availability for further biological evaluations .

未来方向

The pyrazolo[3,4-d]pyrimidine scaffold might potentially constitute a novel class of anticancer agents, which require further studies . The synthesis and antioxidant activity of some novel structure hybrids incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety joined with the thiazole, tetrazole, thiophene, chromene, pyridine or pyrazole ring systems through different linkages have been suggested as a means of discovering a new lead structure that would have a significant antioxidant activity .

属性

IUPAC Name |

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2-phenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c1-2-17(15-9-5-3-6-10-15)20(27)24-25-14-22-19-18(21(25)28)13-23-26(19)16-11-7-4-8-12-16/h3-14,17H,2H2,1H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAXRAQLVDBDIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

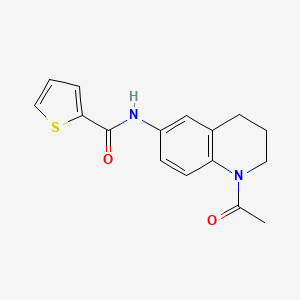

![5-[4-(Methylsulfanyl)phenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2363845.png)

![3-(1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2363846.png)

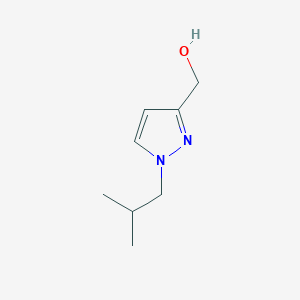

![4-cyclopropyl-3-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2363851.png)

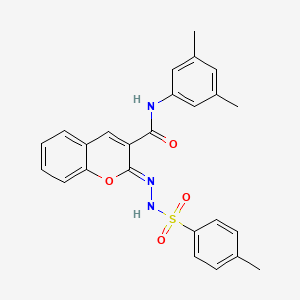

![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B2363853.png)

![2-Butyl-6-(2,4-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2363854.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-carboxamide](/img/structure/B2363855.png)